D-Galactofuranose, pentabenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Galactofuranose, pentabenzoate is a derivative of D-galactofuranose, a rare form of the well-known sugar, galactose. This compound is characterized by the presence of five benzoate groups attached to the galactofuranose molecule. D-Galactofuranose itself is a five-membered ring form of galactose and is widely distributed among various microorganisms, including bacteria, fungi, and protozoa . The pentabenzoate derivative is primarily used in glycobiology research due to its unique structural properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactofuranose, pentabenzoate typically involves the benzoylation of D-galactofuranose. One common method is the one-step synthesis where D-galactofuranose is reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction conditions usually involve maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale benzoylation reactions under controlled conditions to ensure purity and yield. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

化学反応の分析

Substitution Reactions

The benzoyl groups at C-1, C-2, C-3, C-5, and C-6 positions undergo nucleophilic substitution under specific conditions.

Bromination

| Reaction Parameter | Condition |

|---|---|

| Temperature | 0°C → room temperature |

| Solvent | 1,2-Dichloroethane |

| Catalyst | HBr (33% in acetic acid) |

Glycosylation

-

Donor : Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside .

-

Acceptor : 4-Methoxyphenyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside .

-

Promoter : N-Iodosuccinimide (NIS) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) .

-

Product : Galabioside (β-D-Gal-(1→4)-D-Gal derivative) in 8.8 g yield .

Hydrolysis and Deprotection

Selective removal of benzoyl groups enables access to partially protected intermediates.

-

Reagents : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄.

-

Product : D-Galactofuranose.

-

Mechanistic Insight :

Oxidation

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Benzoic acid derivatives.

Reduction

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : D-Galactofuranose.

Ring-Opening and Glycosidic Bond Cleavage

-

Zeolite-Catalyzed Reactions :

Computational Insights

DFT calculations (B3LYP/6-31G*) reveal the stereoelectronic factors governing reactivity:

-

Anomeric Effect : The α-anomer is thermodynamically favored (ΔG ≈ 2.7 kcal/mol) .

-

Solvent Influence : Polar solvents (e.g., DMSO) reverse the α/β preference due to solvation effects .

| Parameter | Gas Phase | DMSO |

|---|---|---|

| α-Anomer Stability | -1297.5072 a.u. | Less favored |

| β-Anomer Stability | -1297.5029 a.u. | More favored |

Comparative Reactivity

This compound exhibits distinct reactivity compared to pyranose analogs:

| Feature | This compound | D-Galactopyranose, Pentabenzoate |

|---|---|---|

| Ring Strain | Higher (5-membered furanose) | Lower (6-membered pyranose) |

| Glycosylation Efficiency | Moderate (steric hindrance) | Higher |

| Hydrolysis Rate | Slower | Faster |

科学的研究の応用

Glycobiology Research

D-Galactofuranose, pentabenzoate is extensively utilized in glycobiology to study glycosidic linkages. Its structural characteristics make it an ideal model compound for understanding carbohydrate interactions within biological systems. Researchers employ this compound to elucidate the roles of galactofuranose in various polysaccharides and glycoconjugates.

Enzyme Inhibition Studies

This compound serves as a substrate for investigating enzyme inhibition related to galactofuranose biosynthesis. Studies have shown that modifications in its structure can influence the binding affinities with enzymes that recognize natural sugars, potentially affecting metabolic pathways involved in pathogen recognition and immune responses.

Case Study:

A study demonstrated that D-galactofuranose derivatives could inhibit specific glycosyltransferases, which are crucial for synthesizing polysaccharides in pathogenic bacteria. This inhibition could lead to novel therapeutic strategies against infections caused by these microorganisms.

Pathogen Research

This compound plays a critical role in understanding the cell wall structures of pathogenic microorganisms. Research indicates that this sugar is integral to the virulence of certain bacteria, making it a target for developing new antimicrobial agents .

Case Study:

In experiments involving Mycobacterium tuberculosis, researchers found that targeting galactofuranose biosynthesis could disrupt cell wall integrity, leading to reduced bacterial survival rates. This highlights the potential for D-galactofuranose derivatives in antibiotic development.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future investigation:

- Therapeutic Applications: Exploring its potential as a scaffold for designing new drugs targeting bacterial infections.

- Biological Interactions: Further studies on how this compound interacts with various proteins involved in immune responses.

- Synthetic Methodologies: Developing more efficient synthetic routes for producing derivatives with specific biological activities.

作用機序

The mechanism of action of D-Galactofuranose, pentabenzoate primarily involves its interaction with enzymes involved in the biosynthesis and modification of glycoconjugates. The compound can act as a substrate or inhibitor for these enzymes, affecting the synthesis and function of glycosidic linkages . The molecular targets include galactofuranosyl transferases and hydrolases, which play crucial roles in the biosynthesis of galactofuranose-containing glycoconjugates .

類似化合物との比較

D-Galactopyranose, pentabenzoate: A similar compound with a six-membered ring form of galactose.

D-Arabinofuranose, pentabenzoate: Another pentabenzoate derivative with a different sugar backbone.

Uniqueness: D-Galactofuranose, pentabenzoate is unique due to its five-membered ring structure, which is less common compared to the six-membered ring forms of sugars. This structural difference imparts distinct chemical and biological properties, making it a valuable tool in glycobiology research .

生物活性

D-Galactofuranose, pentabenzoate is a derivative of D-galactofuranose, a sugar component found in various polysaccharides and glycoconjugates. This compound is of significant interest in glycobiology due to its potential biological activities and applications in therapeutic development. Understanding its biological activity is crucial for elucidating its role in cellular processes and potential therapeutic uses.

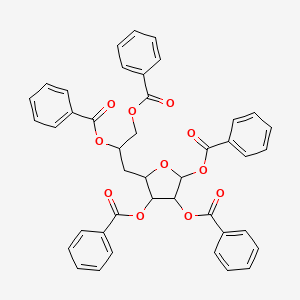

Chemical Structure

This compound can be represented structurally as follows:

This structure indicates the presence of multiple benzoate groups attached to the galactofuranose moiety, which may influence its solubility, reactivity, and biological interactions.

Antimicrobial Properties

Research has demonstrated that D-galactofuranose derivatives exhibit antimicrobial properties. Notably, the presence of galactofuranose in the cell walls of certain pathogenic fungi makes it a target for antifungal agents. For instance, D-galactofuranose has been implicated in the virulence of Aspergillus fumigatus, a common fungal pathogen. The pentabenzoate derivative may enhance the efficacy of antifungal treatments by disrupting cell wall synthesis or function.

Case Study: Antifungal Activity

In a study published in Glycobiology, researchers investigated the antifungal activity of D-galactofuranose derivatives against A. fumigatus. They found that compounds with higher degrees of substitution on the galactofuranose ring showed increased antifungal activity, suggesting that structural modifications can enhance therapeutic potential .

Immunogenicity

D-Galactofuranose is known to elicit immune responses in mammals, making it a candidate for vaccine development. Its immunogenicity arises from its presence on the surface of various pathogens, which can stimulate antibody production.

Research Findings: Vaccine Development

A study explored the use of D-galactofuranose as a hapten in vaccine formulations against A. fumigatus. The results indicated that conjugation of D-galactofuranose to protein carriers resulted in robust immune responses in animal models, highlighting its potential as a vaccine adjuvant .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that modify the galactofuranose backbone. Efficient methods for synthesizing this compound have been developed, allowing for the exploration of various derivatives and their biological activities.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Benzoylation | 85 | Utilizes benzoyl chloride and base catalysis |

| Selective protection | 90 | Protects hydroxyl groups to prevent unwanted reactions |

| Deprotection | 95 | Final step to yield pure D-galactofuranose pentabenzoate |

The biological activity of D-galactofuranose derivatives can be attributed to their interaction with specific receptors and enzymes involved in cell signaling and metabolism. For example, studies have shown that these compounds can inhibit enzymes responsible for glycan biosynthesis in pathogens, thereby impairing their growth and virulence.

特性

IUPAC Name |

[2-benzoyloxy-3-(3,4,5-tribenzoyloxyoxolan-2-yl)propyl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34O11/c43-37(28-16-6-1-7-17-28)48-27-33(49-38(44)29-18-8-2-9-19-29)26-34-35(51-39(45)30-20-10-3-11-21-30)36(52-40(46)31-22-12-4-13-23-31)42(50-34)53-41(47)32-24-14-5-15-25-32/h1-25,33-36,42H,26-27H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTYQCZVFYKBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CC2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。